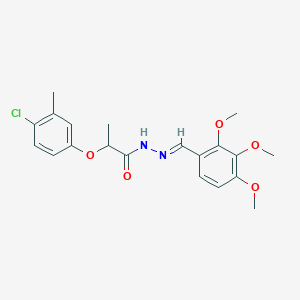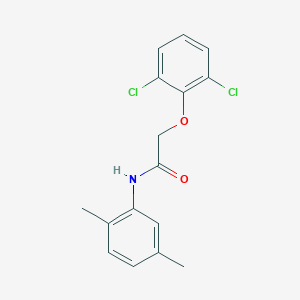![molecular formula C21H17F2N3O6S B450204 4-fluoro-N'-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B450204.png)
4-fluoro-N'-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N’-[(Z)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide is a complex organic compound with a molecular formula of C21H17F2N3O6S and a molecular weight of 477.4 g/mol. This compound is characterized by the presence of fluorine, nitro, methoxy, and sulfonohydrazide functional groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
The synthesis of 4-fluoro-N’-[(Z)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the nitrophenoxy intermediate: This involves the nitration of a fluorophenol derivative to introduce the nitro group.
Sulfonohydrazide formation: The reaction of the intermediate with a sulfonohydrazide reagent under specific conditions to form the final compound.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
4-fluoro-N’-[(Z)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-fluoro-N’-[(Z)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
相似化合物的比较
Similar compounds to 4-fluoro-N’-[(Z)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide include:
4-fluoro-N-methylaniline: Used as a model compound to study the biotransformation of secondary aromatic amines.
4-fluoro-N,N-dimethyl-2-nitroaniline: Utilized in various chemical reactions and studies.
4-fluoro-2-methoxyaniline: Employed in the synthesis of other complex molecules.
属性
分子式 |
C21H17F2N3O6S |
|---|---|
分子量 |
477.4g/mol |
IUPAC 名称 |
4-fluoro-N-[(Z)-[3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C21H17F2N3O6S/c1-31-20-9-2-14(12-24-25-33(29,30)18-6-3-16(22)4-7-18)10-15(20)13-32-21-11-17(23)5-8-19(21)26(27)28/h2-12,25H,13H2,1H3/b24-12- |
InChI 键 |
WBULCWSSFSCNJT-MSXFZWOLSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)F)COC3=C(C=CC(=C3)F)[N+](=O)[O-] |
手性 SMILES |
COC1=C(C=C(C=C1)/C=N\NS(=O)(=O)C2=CC=C(C=C2)F)COC3=C(C=CC(=C3)F)[N+](=O)[O-] |
规范 SMILES |
COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)F)COC3=C(C=CC(=C3)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(E)-{2-[(4-bromophenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetamide](/img/structure/B450122.png)

![Ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B450125.png)
![4-tert-butyl-N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B450126.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B450128.png)
![N-(3-bromophenyl)-4-[(3-methoxyphenoxy)methyl]benzamide](/img/structure/B450129.png)

![2-(4-bromophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B450132.png)
![ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450133.png)

![N-[4-(acetylamino)phenyl]-4-[(4-tert-butylphenoxy)methyl]benzamide](/img/structure/B450135.png)
![N'~1~,N'~4~-bis[1-(3-hydroxyphenyl)ethylidene]terephthalohydrazide](/img/structure/B450137.png)

![METHYL 4-(2,4-DICHLOROPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450143.png)
